molecular formula C24H22ClNO3 B11409144 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11409144
M. Wt: 407.9 g/mol
InChI Key: YSDZGWNTTMRHHA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure It features a benzofuran core substituted with chlorobenzyl, furan-2-ylmethyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuran Core: Starting with a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of Trimethyl Groups: Methylation reactions using reagents like methyl iodide in the presence of a base (e.g., potassium carbonate) can introduce the trimethyl groups at the desired positions.

    Attachment of Chlorobenzyl and Furan-2-ylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions. For instance, 3-chlorobenzyl chloride and furan-2-ylmethyl bromide can react with the benzofuran core in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group in the carboxamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium hydride, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-benzofuran-2-carboxamide: Lacks the trimethyl groups, which might affect its reactivity and biological activity.

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid: The carboxylic acid derivative, which might have different solubility and reactivity properties.

Uniqueness

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its substituents. The presence of both chlorobenzyl and furan-2-ylmethyl groups, along with the trimethylated benzofuran core, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-10-16(2)22-17(3)23(29-21(22)11-15)24(27)26(14-20-8-5-9-28-20)13-18-6-4-7-19(25)12-18/h4-12H,13-14H2,1-3H3

InChI Key

YSDZGWNTTMRHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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